Pyrazine-d4
Overview
Description
Synthesis Analysis Pyrazine derivatives, such as 4,8-Dihydrodifurazano[3,4-b,e]pyrazine (DFP), serve as parent compounds for the synthesis of various promising difurazanopyrazine derivatives. These compounds exhibit significant properties, including high densities and excellent detonation performance, highlighting their potential in energetic materials. The synthesis involves strategic substitution with electron-withdrawing groups to enhance their properties, with triaminoguanidinium 4,8-dihydrodifurazano[3,4-b,e]pyrazine showing particularly promising results as a thermally stable and energetic explosive (Duan et al., 2019).
Molecular Structure Analysis The coordination chemistry of AgBF4 with pyrazine in ethanol leads to various polymeric coordination products, demonstrating the structural versatility of pyrazine derivatives. The formation of three interpenetrating 3-dimensional frameworks from these reactions showcases the complex and fascinating molecular architectures achievable with pyrazine-based ligands (Carlucci et al., 1995).
Chemical Reactions and Properties Pyrazine compounds, including pyrazine derivatives, are synthesized through various chemical reactions, demonstrating their versatility in forming energetic materials and complex molecular structures. These reactions are crucial for the development of new materials with potential applications in various fields, highlighting the importance of understanding pyrazine's chemical reactivity and properties (Khazaei et al., 2015).
Physical Properties Analysis The physical properties of pyrazine derivatives, such as those synthesized through the reaction of AgBF4 with pyrazine in ethanol, are influenced by their molecular structure. The formation of polymeric coordination products and the structural features of these compounds, including the existence of three interpenetrating 3-dimensional frameworks, highlight the complex physical properties that pyrazine derivatives can exhibit (Carlucci et al., 1995).
Chemical Properties Analysis The chemical properties of pyrazine derivatives are characterized by their reactivity in various synthesis reactions. The ability of pyrazine compounds to participate in the synthesis of energetic materials and to form complex molecular structures through reactions with other chemicals demonstrates the significant chemical properties of these compounds. Understanding these properties is essential for the development of new materials and applications (Khazaei et al., 2015).
Scientific Research Applications
3. Pyrazine and Pyrazine–Pyrimidine Dimers
- Results or Outcomes : The Pyrazine-d4 and Pyrazine-h4–Pyrimidine dimer spectra are quite complicated. These spectra can be assigned as arising from one parallel stacked head‐to‐tail displaced dimer, one parallel planar dimer, and three perpendicular dimers based on comparisons with spectra of the pyrazine and pyrimidine dimers .
4. Flavor and Fragrance Industry
- Summary of Application : Pyrazine and its derivatives, including Pyrazine-d4, have a myriad of applications in the flavor and fragrance industry. They contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .
- Methods of Application : Pyrazine-d4 can be added to food and beverage products during the manufacturing process to enhance their flavor and aroma .
- Results or Outcomes : The addition of Pyrazine-d4 can significantly enhance the sensory profiles of food and beverage products, making them more appealing to consumers .
5. Pyrazine and Pyrazine–Pyrimidine Dimers
- Results or Outcomes : The Pyrazine-d4 and Pyrazine-h4–Pyrimidine dimer spectra are quite complicated. These spectra can be assigned as arising from one parallel stacked head‐to‐tail displaced dimer, one parallel planar dimer, and three perpendicular dimers based on comparisons with spectra of the pyrazine and pyrimidine dimers .
6. Chemical Manufacturing
- Methods of Application : Pyrazine-d4 can be used in various chemical reactions, including condensation, substitution, and addition reactions, to synthesize other chemical compounds .
- Results or Outcomes : The use of Pyrazine-d4 in chemical manufacturing can lead to the production of a wide range of chemical products, including pharmaceuticals, agrochemicals, and materials .
Safety And Hazards
Future Directions
The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet pyrazine-d4 in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.
properties
IUPAC Name |
2,3,5,6-tetradeuteriopyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583580 | |
Record name | (~2~H_4_)Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-d4 | |
CAS RN |
1758-62-9 | |
Record name | (~2~H_4_)Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1758-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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